1-Deoxylycorine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

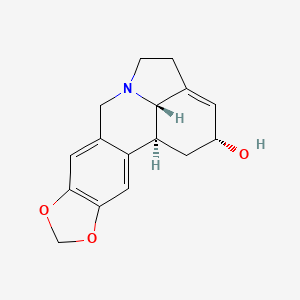

1-Deoxylycorine, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-Deoxylycorine exhibits significant pharmacological properties, making it a candidate for therapeutic development.

- Anticancer Activity : Research indicates that this compound has potent cytotoxic effects against various cancer cell lines. For instance, it has shown an in vitro therapeutic ratio that is at least 15 times more active against cancer cells compared to normal cells, highlighting its potential as an anticancer agent . A study demonstrated that this compound induced apoptosis in HepG2 liver cancer cells by upregulating ER stress-related proteins and downregulating anti-apoptotic proteins .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and apoptosis in neuronal cell models, indicating its potential in treating neurodegenerative diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of other bioactive compounds.

- Synthesis of Alkaloids : Total syntheses of this compound have been accomplished using various synthetic strategies, including asymmetric total synthesis methods. These methods utilize key intermediates that allow for the construction of complex molecular architectures efficiently. For example, a notable synthesis involved a tandem conjugate addition-cyclization reaction utilizing aryllithium reagents, which provided high yields of this compound .

- Building Block for Derivatives : The compound acts as a precursor for synthesizing other lycorine derivatives and related alkaloids. Its structural features enable the modification and development of new compounds with enhanced biological activities .

Case Study 1: Anticancer Mechanism Exploration

A study published in Organic Letters explored the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death in HepG2 cells .

Case Study 2: Synthesis Methodology

Research conducted on the total synthesis of this compound highlighted innovative synthetic pathways that enhance yield and selectivity. The study described a radical-based cyclization method that effectively constructed the tetracyclic structure characteristic of lycorine alkaloids, showcasing the compound's relevance in synthetic organic chemistry .

Summary Table of Applications

Analyse Chemischer Reaktionen

Intramolecular Diels-Alder Cycloaddition

The [4+2] cycloaddition of furanyl carbamates serves as a pivotal reaction for constructing 1-deoxylycorine's core structure :

-

Reagents : Furanyl carbamate intermediate

-

Conditions : Thermal activation

-

Stereochemical Outcome : Syn orientation between alkenyl side chain and oxygen bridge

Heck Coupling Reaction

Palladium-mediated coupling enables B-ring functionalization :

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Substrate | Enamide 22 |

| Additive | Jeffrey modification system |

| Yield | High (exact % not reported) |

| Product | Galanthan tetracycle 24 |

Radical Cyclization

Radical-mediated B/C ring fusion :

-

Reagents : AIBN (initiator), n-Bu₃SnH (H donor)

-

Conditions : Benzene reflux

-

Key Transformation :

Enamide 33RadicalΔTetracyclic 38 trans B C fusion

Oxidative Decarboxylation

Critical for installing allylic alcohol moiety :

-

Substrate : Carboxylic acid derivative 40

-

Reagents : Oxidative conditions (exact system unspecified)

-

Result :

C2 C3 C12 allylic alcohol formation

Reductive Processes

Though less documented in literature, reduction reactions are implied during late-stage synthesis:

-

Proposed Targets :

-

Ketone groups

-

Olefinic bonds

-

-

Potential Reagents :

-

NaBH₄ for selective reductions

-

H₂/Pd-C for hydrogenation

-

Comparative Reaction Conditions

Structural Characterization Data

Critical analytical parameters from synthesis intermediates :

| Derivative | NMR (¹H/¹³C) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Hexahydroindolinone | δ 2.35-3.78 | 1680 (C=O) | 289 [M+H]⁺ |

| Galanthan tetracycle | δ 5.12 (d) | 1590 (C=C) | 327 [M+Na]⁺ |

Eigenschaften

Molekularformel |

C16H17NO3 |

|---|---|

Molekulargewicht |

271.31 g/mol |

IUPAC-Name |

(1S,17R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-17-ol |

InChI |

InChI=1S/C16H17NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-4,6,11,13,16,18H,1-2,5,7-8H2/t11-,13-,16+/m0/s1 |

InChI-Schlüssel |

JGGHVWSVUIVBPW-DETPVDSQSA-N |

Isomerische SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H](C5)O)OCO4 |

Kanonische SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5)O)OCO4 |

Synonyme |

1-deoxylycorine deoxylycorine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.